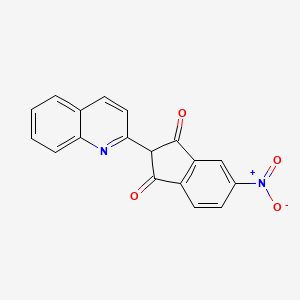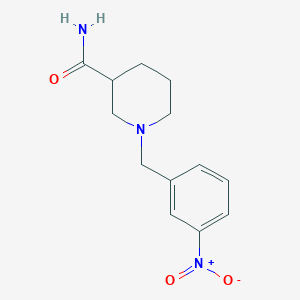
5-nitro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione, commonly known as NQO1, is a potent quinone oxidoreductase enzyme inhibitor. It has been found to have potential applications in cancer treatment, as well as in the study of oxidative stress and cellular metabolism. In
科学研究应用
NQO1 has been extensively studied for its potential applications in cancer treatment. It has been found to sensitize cancer cells to chemotherapy drugs, as well as to induce apoptosis in cancer cells. Additionally, NQO1 has been found to have a protective effect against oxidative stress and to regulate cellular metabolism. NQO1 has also been studied in the context of neurodegenerative diseases, as it has been found to protect against neuronal damage and to improve cognitive function.
作用机制
NQO1 functions as a quinone oxidoreductase enzyme inhibitor. It binds to the active site of the enzyme and prevents the oxidation of quinones, which are involved in many cellular processes including energy production and oxidative stress. By inhibiting the quinone oxidoreductase enzyme, NQO1 disrupts these processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
NQO1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to sensitize cancer cells to chemotherapy drugs, and to protect against oxidative stress. Additionally, NQO1 has been found to regulate cellular metabolism and to improve cognitive function in the context of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using NQO1 in lab experiments is its potent inhibitory effect on the quinone oxidoreductase enzyme. This makes it a useful tool for studying the role of this enzyme in cellular processes. However, one limitation of using NQO1 is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are a number of future directions for research on NQO1. One area of interest is the development of NQO1 inhibitors for use in cancer treatment. Additionally, further research is needed to fully understand the role of NQO1 in cellular metabolism and oxidative stress. Finally, the potential use of NQO1 in the treatment of neurodegenerative diseases warrants further investigation.
合成方法
The synthesis of NQO1 involves the reaction of 2-aminoquinoline with 1,3-diketone to form 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione. The nitration of this compound with nitric acid and sulfuric acid yields 5-nitro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione. The purity of the compound can be increased by recrystallization from ethanol.
属性
IUPAC Name |
5-nitro-2-quinolin-2-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c21-17-12-7-6-11(20(23)24)9-13(12)18(22)16(17)15-8-5-10-3-1-2-4-14(10)19-15/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYGDAJQGGDMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![diethyl (2-(benzoylamino)-3-oxo-1-phenyl-3-{[2-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phosphonate](/img/structure/B5137220.png)
![1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5137233.png)
![ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5137237.png)
![3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5137255.png)
![2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5137260.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5137272.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)
![methyl 2-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B5137285.png)
![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)
![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(3-methylphenyl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5137306.png)

![2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5137315.png)
